molecular formula C23H14ClN5O4 B11526043 N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide

N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B11526043
M. Wt: 459.8 g/mol
InChI Key: FGYANRCMNFPLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of chlorophenyl, nitrophenyl, and furan carboxamide groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized by the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using chlorobenzene and a suitable base.

    Formation of Furan Carboxamide:

    Coupling Reactions: The final step involves coupling the benzotriazole core with the furan carboxamide derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas to reduce the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted benzotriazole derivatives

Scientific Research Applications

N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-1-NAPHTHAMIDE
  • 5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE

Uniqueness

N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE is unique due to the presence of both chlorophenyl and nitrophenyl groups, which contribute to its distinct chemical reactivity and biological activity

Properties

Molecular Formula

C23H14ClN5O4

Molecular Weight

459.8 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)benzotriazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C23H14ClN5O4/c24-15-4-2-5-17(12-15)28-26-19-8-7-16(13-20(19)27-28)25-23(30)22-10-9-21(33-22)14-3-1-6-18(11-14)29(31)32/h1-13H,(H,25,30)

InChI Key

FGYANRCMNFPLJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC(=CC=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.